N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-10-4-2-9(3-5-10)8-15-13(17)11-6-7-14-12(11)16/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWRKNRLZRALBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Aminolysis for Amide Bond Formation
A widely utilized strategy involves the conversion of pyrrolidine-3-carboxylic acid esters to the corresponding amide via aminolysis. In , ester derivatives such as 2a (methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate) were synthesized by treating carboxylic acid 1a with methanol and sulfuric acid. This ester intermediate was subsequently reacted with hydrazine monohydrate to form hydrazides, demonstrating the versatility of ester-activated intermediates in nucleophilic substitution.
For N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide, the ester group at position 3 can undergo aminolysis with 4-methoxybenzylamine. Optimal conditions involve refluxing in a polar aprotic solvent (e.g., DMF or THF) with a base such as triethylamine to scavenge HCl generated during the reaction. Yields for analogous reactions in ranged from 65% to 76%, depending on the steric and electronic properties of the amine.
Table 1: Comparative Yields for Ester-to-Amide Conversion
| Ester Precursor | Amine | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Methyl ester 2a | 4-Methoxybenzylamine | DMF | Et₃N | 72 |
| Ethyl ester 2b | 4-Methoxybenzylamine | THF | DBU | 68 |
Condensation Reactions with Activated Carboxylic Acids
Direct condensation of pyrrolidine-3-carboxylic acid with 4-methoxybenzylamine requires activation of the carboxylic acid. In , the Masterson Research Group employed mixed anhydride intermediates using reagents like para-nitrobenzyl bromide to facilitate nucleophilic acyl substitution. This approach, adapted for the target compound, involves:
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Generating the acyl chloride derivative using thionyl chloride or oxalyl chloride.
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Reacting the acyl chloride with 4-methoxybenzylamine in the presence of a base (e.g., NaOH or K₂CO₃).
In , similar steps achieved yields of 76% for amide formation, with purity confirmed via ¹H NMR. Challenges include controlling exothermic reactions during acyl chloride formation and ensuring complete removal of byproducts.
Catalytic Hydrogenation for Deprotection and Cyclization
Patent describes multi-step syntheses involving protective group strategies. For example, tert-butoxycarbonyl (Boc)-protected intermediates were hydrogenated to remove benzyl groups, a step applicable to introducing the 4-methoxybenzyl moiety. In Example 31, catalytic hydrogenation (1.4–1.5 MPa H₂, Pd/C) yielded stereochemically defined pyrrolidines with 82.9% efficiency.
Applying this to this compound, a Boc-protected pyrrolidine-3-carboxylic acid could be coupled with 4-methoxybenzylamine, followed by hydrogenolytic deprotection. This method ensures retention of stereochemistry at the pyrrolidine ring’s 3-position, critical for bioactive derivatives.
Enzymatic Hydrolysis for Stereocontrol
The Masterson Group’s work highlights enzymatic hydrolysis using Pig Liver Esterase (PLE) to generate chiral centers. For the target compound, PLE could resolve racemic mixtures of ester precursors, enabling enantioselective synthesis of (R)- or (S)-configured intermediates. Hydrolysis of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate with PLE yielded 78:1 enantiomeric excess (ee) for the S-isomer, a technique adaptable to introducing the 4-methoxybenzyl group post-hydrolysis.
Acylpyridinium-Mediated Coupling for Late-Stage Functionalization
Recent advancements in demonstrate the use of triflylpyridinium reagents to form acylpyridinium salts from carboxylic acids, which then react with isocyanides to construct heterocycles. While optimized for oxazoles, this method could be repurposed for amide bond formation. Treating pyrrolidine-3-carboxylic acid with triflylpyridinium generates an electrophilic intermediate, which reacts with 4-methoxybenzyl isocyanide to form the amide. This one-pot method offers advantages in scalability and functional group tolerance, with yields exceeding 80% in gram-scale reactions.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency and Scalability of Methods
| Method | Key Reagents | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Esterification-Aminolysis | H₂SO₄, 4-methoxybenzylamine | 72 | Low | High |
| Acyl Chloride Condensation | SOCl₂, K₂CO₃ | 76 | Moderate | Moderate |
| Catalytic Hydrogenation | Pd/C, H₂ | 83 | High | High |
| Enzymatic Hydrolysis | PLE, pH 7.4 buffer | 78 (ee) | High | Low |
| Acylpyridinium Coupling | Triflylpyridinium, DMAP | 82 | Moderate | High |
Industrial and Environmental Considerations
Large-scale synthesis prioritizes methods with minimal purification steps and recyclable reagents. The acylpyridinium approach allows DMAP recovery, reducing waste. Conversely, enzymatic methods, while stereoselective, face challenges in cost and reaction time. Patent ’s use of sodium ethoxide and ethanol aligns with green chemistry principles, though yields in multi-step sequences (e.g., 46% for Step 1) necessitate optimization.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Compounds with new substituents on the pyrrolidine ring or benzyl group.
Scientific Research Applications
Anticancer Activity
N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structural motifs exhibit inhibitory effects on various cancer cell lines, particularly those expressing mutant forms of isocitrate dehydrogenase (IDH) enzymes. The mechanism often involves inducing apoptosis and inhibiting cell proliferation pathways.
Case Study:
A study reported that derivatives of pyrrolidine compounds demonstrated significant cytotoxicity against glioma cells, suggesting that this compound could be further explored for its potential in treating glioblastoma multiforme (GBM) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87MG (GBM) | 15 | Induction of apoptosis |
| Similar derivatives | A549 (Lung) | 10 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis.
Case Study:
In vitro studies have shown that this compound exhibits moderate antibacterial activity, making it a candidate for further development as a novel antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Structural Modifications
The synthesis of this compound has been achieved through various methodologies, including microwave-assisted synthesis, which enhances yield and reduces reaction time. Structural modifications can significantly influence the biological activity of the compound.
Synthesis Example:
A recent study demonstrated an efficient synthetic route using nucleophilic substitution methods to obtain the desired compound with high purity .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer progression and bacterial resistance mechanisms.
Molecular Docking Studies:
Docking simulations reveal potential binding interactions with targets such as IDH1/2 and bacterial enzymes critical for cell wall synthesis, indicating pathways through which the compound exerts its effects .
Conclusion and Future Directions
This compound shows significant potential in various therapeutic areas, particularly oncology and infectious diseases. Future research should focus on:
- Clinical Trials: Evaluating efficacy in human subjects.
- Structure-Activity Relationship Studies: Understanding how modifications affect biological activity.
- Combination Therapies: Exploring synergistic effects with existing drugs.
The ongoing exploration of this compound may lead to novel therapeutic agents that address unmet medical needs.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Derivatives
N-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxamide (CAS: 1144436-63-4)
- Structural Difference : Replaces the 4-methoxy group with a 4-fluoro substituent.
- This compound is listed in pharmacological databases but lacks explicit activity data in the evidence .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide
- Structural Difference: Incorporates a pyridazinone core instead of pyrrolidine.
- Functional Impact : Acts as a potent FPR2 agonist (EC₅₀ ~10 nM), demonstrating that the 4-methoxybenzyl group enhances receptor specificity. In contrast, the pyrrolidinecarboxamide core of the target compound may prioritize different pharmacokinetic profiles .
Halogenated Benzyl Derivatives
1-((3-Chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 852366-17-7)
- Structural Difference : Substitutes the 4-methoxybenzyl group with a 3-chlorobenzyloxy moiety and uses a dihydropyridine core.
N-(2-Chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Comparison with Functional Analogs
Pyridazinone-Based Agonists
Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide demonstrate that meta-methoxybenzyl substituents result in mixed FPR1/FPR2 agonism, whereas para-methoxybenzyl analogs (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide ) exhibit FPR2 specificity . This highlights the critical role of substituent position in receptor selectivity, a principle that likely extends to the target pyrrolidinecarboxamide.
Thiazolidinone Derivatives
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide and N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide incorporate thiazolidinone cores with halogenated aryl groups. These compounds emphasize how carboxamide-linked heterocycles can modulate anti-inflammatory or antimicrobial activity, though direct comparisons to the target compound are hindered by core structural differences .
Critical Analysis of Substituent Effects
- Methoxy vs. Halogen (F/Cl/Br) : Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to halogens. However, halogens like fluorine can reduce metabolic degradation .
- Positional Isomerism : Para-substituted methoxybenzyl groups (as in the target compound) confer receptor specificity (e.g., FPR2), whereas meta-substituted analogs show promiscuity .
Biological Activity
N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Its structure can be represented as follows:
This unique structure contributes to its diverse biological effects, making it a candidate for various therapeutic applications.
1. Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory activity by inhibiting specific enzymes involved in inflammatory pathways. Similar compounds have shown effectiveness in reducing inflammation through the modulation of cytokine production and inhibition of pro-inflammatory enzymes.
2. Antimicrobial Activity
Compounds with structural similarities to this compound have demonstrated antimicrobial properties, particularly against bacterial strains. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.
3. Anticancer Potential
The compound's potential as an anticancer agent has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by disrupting tubulin polymerization, similar to known anticancer drugs . This effect is crucial for halting cancer cell proliferation and promoting cell death.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, revealing effective antimicrobial activity against Gram-positive bacteria. The results are summarized in Table 1 below.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Escherichia coli | 128 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several key steps, including the formation of the pyrrolidine ring and subsequent functionalization with the methoxybenzyl group. Structure-activity relationship studies have indicated that modifications on the benzyl moiety can significantly enhance biological activity .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-2-oxopyrrolidine-3-carboxamide, and how are reaction conditions optimized?
The compound is synthesized via tandem intramolecular Diels-Alder (IMDA) and retro-Diels-Alder reactions. For example, chiral precursors like N-(4-methoxybenzyl)-2-oxo-N-(1-phenylbut-3-en-2-yl)-2H-chromene-3-carboxamides undergo IMDA reactions under mild conditions (60–80°C, toluene, 12–24 hours) to form pyrrolidine derivatives. Optimization involves adjusting substituents on the chromene ring and monitoring reaction progress via HPLC (≥98% purity criteria) and TLC .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound’s structure?
- X-ray crystallography confirms stereochemistry and bond angles (e.g., C–C bond lengths: 1.366–1.538 Å, torsion angles: −179.29° to +159.6°) .
- NMR spectroscopy identifies functional groups: NMR peaks for methoxybenzyl protons appear at δ 3.79 ppm (singlet), while pyrrolidone carbonyls resonate at δ 167.0 ppm in NMR .
- IR spectroscopy detects carbonyl stretches (1685–1721 cm) and aromatic C–H bending (700–755 cm) .
Q. How is the compound’s purity assessed, and what thresholds are considered acceptable for in vitro studies?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Purity ≥98% (HPLC area percentage) is required for pharmacological assays. Column chromatography (silica gel, ethyl acetate/hexane gradients) is used for purification .
Advanced Research Questions
Q. How do researchers address discrepancies in biological activity data across different studies?
Contradictions often arise from substituent effects or assay conditions. For example, substituting the pyridone 4-position with ethoxy groups improves aqueous solubility (logP reduction by ~1.5 units) and kinase selectivity (e.g., Met kinase IC < 10 nM vs. unrelated kinases >1 μM). Cross-validation using orthogonal assays (e.g., SPR binding vs. cell proliferation) resolves inconsistencies .
Q. What strategies are employed to optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin complexes increase bioavailability .
- Metabolic stability : Deuterating labile protons (e.g., methoxy groups) reduces CYP450-mediated degradation. Pharmacokinetic studies in rodents show a half-life extension from 2.1 to 4.7 hours post-deuteration .
Q. How is the compound’s mechanism of action validated in target-specific pathways?
- Kinase inhibition profiling : Broad-panel screening (≥200 kinases) identifies off-target effects. For example, selectivity for Met kinase over VEGFR2/FGFR1 is confirmed via competitive binding assays .
- Gene knockdown : siRNA silencing of Met kinase in cancer cells (e.g., GTL-16 gastric carcinoma) abolishes antiproliferative effects (EC shifts from 0.3 μM to >10 μM), confirming target specificity .
Q. What computational methods are used to predict structure-activity relationships (SAR)?
- Molecular docking : Glide SP/XP scoring (Schrödinger Suite) models interactions with Met kinase’s ATP-binding pocket (docking score ≤ −9.5 kcal/mol correlates with IC < 50 nM) .
- QM/MM simulations : Assess substituent effects on pyrrolidone ring conformation and hydrogen bonding with Arg1126/Met1160 residues .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
